Ethyl 2-(tert-butyl)isonicotinate
Description
Ethyl 2-(tert-butyl)isonicotinate is a pyridine derivative featuring an ethyl ester group at the 4-position and a bulky tert-butyl substituent at the 2-position of the isonicotinic acid backbone. Its tert-butyl group enhances steric hindrance, while the ethyl ester contributes to solubility and metabolic stability in drug design contexts .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-tert-butylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)9-6-7-13-10(8-9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
RWWVIBRGMHHWND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Method
The most common method for synthesizing this compound involves the esterification of isonicotinic acid with ethyl alcohol and tert-butyl alcohol.
Reagents :
- Isonicotinic acid
- Ethanol
- Tert-butyl alcohol
- Acid catalyst (e.g., sulfuric acid)
-
- The mixture is refluxed at elevated temperatures (typically around 80-100 °C) to promote the reaction.
- The reaction time varies but typically lasts between 6 to 12 hours.
-
- After completion, the mixture is cooled, and solvents are evaporated under reduced pressure.
- The product can be purified using solvents such as dichloromethane or ethyl acetate through liquid-liquid extraction.
Yield :
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields.
Reagents :
- Isonicotinic acid
- Ethanol
- Tert-butyl alcohol
- Acid catalyst
-
- The reagents are placed in a microwave reactor.
- Typical conditions include a temperature of around 130 °C for about 10 minutes.
-
- Similar purification steps as described in the esterification method are applied.
Yield :
Comparison of Preparation Methods
The following table summarizes key aspects of the different preparation methods for this compound:
| Method | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|
| Esterification | 6-12 hours | 70-95 | Liquid-liquid extraction |
| Microwave-Assisted Synthesis | ~10 minutes | Up to 97 | Liquid-liquid extraction |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(tert-butyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-(tert-butyl)isonicotinate exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release isonicotinic acid, which may interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or ethyl groups in ethyl isonicotinate derivatives). This can reduce reaction yields in coupling reactions, as seen in analogous systems where bulky substituents impede access to reactive sites .
- Electronic Effects : The ethyl ester group enhances electron-withdrawing character compared to carboxylic acid derivatives (e.g., 2-(tert-butyl)isonicotinic acid), influencing reactivity in nucleophilic substitutions or metal-catalyzed reactions .
Physicochemical Properties
Basicity and Solubility
- Methyl isonicotinate (pKa = 3.38) is less basic than methyl nicotinate (pKa = 3.23) due to positional isomerism on the pyridine ring . While data on this compound’s basicity are unavailable, its tert-butyl group likely further reduces basicity by sterically shielding the nitrogen lone pair.
- Solubility : The ethyl ester group improves lipid solubility compared to carboxylic acid analogs, making this compound more suitable for organic-phase reactions. In contrast, hydroxy-substituted analogs (e.g., tert-Butyl 3-hydroxyisonicotinate) exhibit higher polarity, favoring aqueous solubility and cocrystal formation .
Fluorination and Radiofluorination
- Ethyl isonicotinate derivatives undergo C–H difluoromethylation with radiofluorination yields of 19–36% RCY, depending on reagents . The tert-butyl group in this compound may hinder similar reactions due to steric effects, though this remains untested.
- Trifluoromethylation: Ethyl isonicotinate N-oxide facilitates trifluoromethylation via electron donor-acceptor (EDA) complexes, but the reaction stalls in the presence of ethyl isonicotinate due to unproductive complexation . The tert-butyl variant’s bulk could exacerbate such issues or alter regioselectivity.
Cocrystal Formation
- Homologs like ethyl isonicotinate and methyl isonicotinate form cocrystals due to structural similarity, driven by matching molecular shapes and functional groups . This compound’s bulky tert-butyl group may reduce cocrystallization propensity compared to smaller esters, though this requires experimental validation.
Pharmaceutical Relevance
- Dual Modulators : Derivatives like Ethyl 2-(4-(3-phenylpropoxy)benzamido)isonicotinate (Compound 40) are explored as dual FXR/LTA4H modulators, highlighting the versatility of isonicotinate scaffolds in drug discovery . The tert-butyl group in this compound could enhance metabolic stability or target binding affinity in analogous drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
